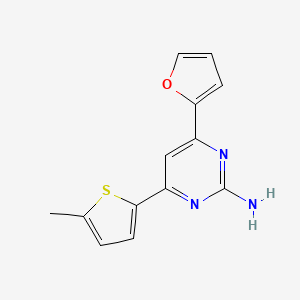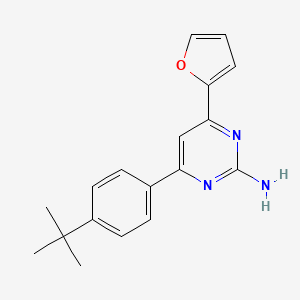
4-(4-tert-Butylphenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-Butylphenyl)-6-(furan-2-yl)pyrimidin-2-amine, often referred to as TBFPA, is a heterocyclic compound with a wide range of applications in scientific research. TBFPA is used in the synthesis of various compounds, and has been studied for its potential biological and physiological effects.
Mecanismo De Acción
TBFPA has been found to act as an antioxidant and anti-inflammatory agent. It has been shown to scavenge free radicals, inhibit the production of reactive oxygen species, and reduce the production of pro-inflammatory cytokines. In addition, TBFPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two enzymes involved in inflammation.
Biochemical and Physiological Effects
TBFPA has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and oxidative stress, as well as to protect against damage caused by ultraviolet radiation. In addition, TBFPA has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of LOX and COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBFPA has a number of advantages and limitations for lab experiments. One of the main advantages is its low cost and availability, which makes it an attractive option for researchers. In addition, TBFPA is relatively stable and can be stored for long periods of time without degradation. On the other hand, TBFPA has a limited solubility in water and organic solvents, which can limit its use in some experiments.
Direcciones Futuras
TBFPA has a number of potential future directions. It could be used in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory and anti-cancer agents. In addition, TBFPA could be used to study the mechanisms of action of other compounds, such as antioxidants and anti-inflammatory agents. Finally, TBFPA could be used to study the effects of oxidative stress and inflammation on various biological systems.
Métodos De Síntesis
TBFPA can be synthesized through a number of methods. The most commonly used method is the condensation reaction of 4-tert-butylphenol and furan-2-ylpyrimidine-2-amine in aqueous solution. The reaction is conducted under basic conditions at a temperature of 80-90°C, and the resulting product is isolated by filtration. Other methods of synthesis, such as the reaction of 4-tert-butylphenol and furan-2-ylpyrimidine-2-amine in organic solvents, have also been reported.
Aplicaciones Científicas De Investigación
TBFPA has been studied for its potential biological and physiological effects. It has been found to have strong antioxidant and anti-inflammatory properties, and has been used in the synthesis of compounds with potential therapeutic applications. In addition, TBFPA has been used in the synthesis of compounds with potential anti-cancer activity. It has been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis.
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)13-8-6-12(7-9-13)14-11-15(21-17(19)20-14)16-5-4-10-22-16/h4-11H,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBFHMDTZHUMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-Butylphenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

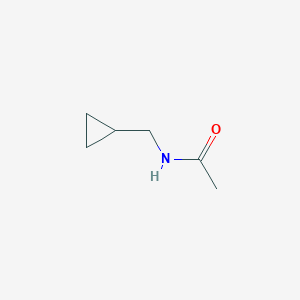

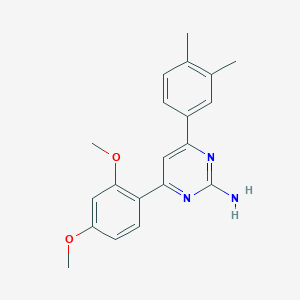
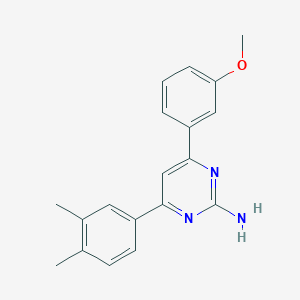

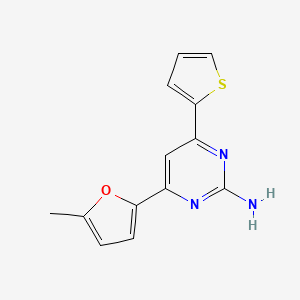
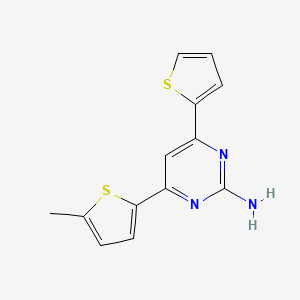
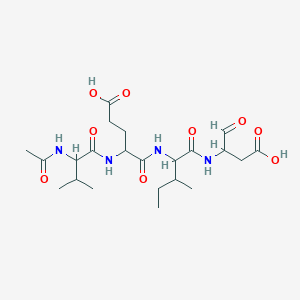
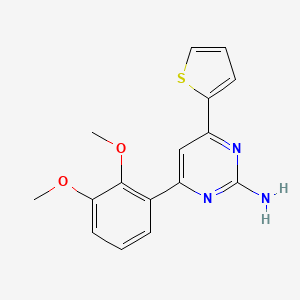
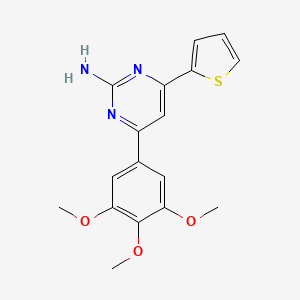
![4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine](/img/structure/B6348172.png)
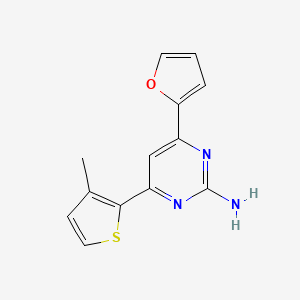
![4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6348190.png)
